2-Ethoxy-3-methyl-5H-benzo[7]annulene
Description
Properties
IUPAC Name |
3-ethoxy-2-methyl-9H-benzo[7]annulene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O/c1-3-15-14-10-13-8-6-4-5-7-12(13)9-11(14)2/h4-6,8-10H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGYEGZNUHIDRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(CC=CC=C2)C=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation and Subsequent Cyclization
The annulene core is often constructed via Friedel-Crafts acylation , leveraging electron-rich aromatic systems. For example, succinic anhydride reacts with toluene under AlCl₃ catalysis to form γ-keto acids, which undergo cyclization to yield benzoannulene intermediates. Ethoxy groups are introduced via alkylation of hydroxylated intermediates.
Ring-Closing Metathesis (RCM)
RCM of dienyne precursors using Grubbs catalysts (e.g., Grubbs II) forms the seven-membered ring. Ethoxy and methyl groups are pre-installed via Sonogashira coupling or Wittig reactions.
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Example :
Williamson Ether Synthesis for Ethoxy Group Introduction
Alkylation of Hydroxybenzoannulenes
A hydroxylated benzoannulene intermediate is treated with ethyl halides in the presence of a base to install the ethoxy group.
Direct Synthesis from o-Phthalaldehyde
The Thiele-Schneider-Weitz method involves condensation of o-phthalaldehyde (27 ) with diethyl 1,3-acetonedicarboxylate (28 ) under acidic conditions, followed by hydrolysis and decarboxylation. Ethoxy groups are introduced during esterification.
Suzuki-Miyaura Cross-Coupling for Annulene Functionalization
Boronic Acid Coupling
Brominated benzoannulenes (e.g., 8-bromo-5H-benzoannulene) undergo Suzuki coupling with methyl- and ethoxy-substituted boronic acids.
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Example :
Oxidation and Reduction Strategies
Selenium Dioxide Oxidation
7H-benzoannulene derivatives are oxidized to tropones, which are subsequently reduced and functionalized. While primarily used for benzotropone synthesis, this method can be adapted for ethoxy-substituted annulenes.
Multistep Synthesis via Annulene Intermediates
Dichlorocarbene Insertion and Thermolysis
7-Oxabenzonorbornadiene derivatives react with dichlorocarbene to form tricyclic intermediates, which undergo thermolysis and reduction to yield benzoannulenes. Ethoxy groups are introduced via nucleophilic substitution.
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Key Reaction :
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Dichlorocarbene insertion: Phase-transfer conditions (CHCl₃, NaOH).
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Thermolysis: Nitrobenzene, 165°C, 2 h.
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Comparative Analysis of Methods
Chemical Reactions Analysis
2-Ethoxy-3-methyl-5H-benzo[7]annulene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups using appropriate reagents and conditions. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.
Scientific Research Applications
Chemistry
The compound serves as a valuable subject for studying aromaticity and related phenomena. Its unique electronic properties allow researchers to investigate the stability and reactivity of aromatic compounds. For instance, studies have shown that 2-Ethoxy-3-methyl-5H-benzo annulene can undergo oxidation with agents like potassium permanganate, leading to the formation of various oxidized products.
Medicine
The compound's structure may serve as a scaffold for designing new drugs with therapeutic applications. For example, modifications to its structure have been explored in the context of developing inhibitors for various biological targets, including cancer-related pathways. Research indicates that derivatives of benzoannulenes exhibit cytotoxic properties against human cancer cell lines, highlighting their potential in medicinal chemistry .
Materials Science
In materials science, 2-Ethoxy-3-methyl-5H-benzo annulene can be utilized in the development of new materials with specific properties. Its incorporation into polymers and coatings can enhance material performance due to its unique chemical structure and reactivity. This aspect is particularly relevant for creating advanced materials with tailored functionalities for industrial applications.
Case Studies and Data Tables
The following table summarizes key findings related to the applications of 2-Ethoxy-3-methyl-5H-benzo annulene:
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-methyl-5H-benzo[7]annulene is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The compound’s aromatic structure allows it to participate in π-π interactions and other non-covalent interactions, which can influence its biological activity.
Comparison with Similar Compounds
Structural and Functional Analogues
The benzo[7]annulene scaffold is versatile, with modifications at substituent positions significantly altering physicochemical and biological properties. Key analogs include:
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., methoxy) enhance antioxidant activity by stabilizing radical intermediates , while electron-withdrawing groups (e.g., chlorine) improve anticancer activity by enhancing receptor binding .
- Ring Saturation : Hydrogenation of the annulene ring (e.g., 6,7-dihydro derivatives) reduces aromaticity but increases metabolic stability, as seen in antidepressant amineptine .
Aromaticity and Electronic Properties
The aromaticity of benzo[7]annulene derivatives is critical for their reactivity and biological interactions. Using HOMA (Harmonic Oscillator Model of Aromaticity) indices:
Analysis :
- The ethoxy and methyl substituents in this compound likely disrupt conjugation, reducing aromaticity compared to unsubstituted analogs.
- Non-aromatic derivatives exhibit lower stability but higher reactivity, making them suitable for synthetic modifications .
Comparison with this compound :
Biological Activity
2-Ethoxy-3-methyl-5H-benzo annulene is an organic compound with significant potential in biological applications due to its unique structural properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
- Molecular Formula : C14H16O
- Molecular Weight : 200.28 g/mol
- IUPAC Name : 2-Ethoxy-3-methyl-5H-benzo annulene
The compound is characterized by an aromatic structure that allows it to engage in various chemical interactions, crucial for its biological activity.
The biological activity of 2-Ethoxy-3-methyl-5H-benzo annulene is primarily attributed to its ability to interact with molecular targets, including enzymes and receptors. The compound's aromatic nature facilitates π-π interactions and hydrogen bonding, which can influence its pharmacological effects. Although specific pathways are not extensively documented, the compound is hypothesized to exhibit antioxidant properties similar to other hydroxybenzoic acid derivatives, potentially protecting cells from oxidative stress .
Biological Activity
Recent studies have highlighted several biological activities associated with 2-Ethoxy-3-methyl-5H-benzo annulene:
Comparative Analysis with Related Compounds
To understand the unique properties of 2-Ethoxy-3-methyl-5H-benzo annulene, it is beneficial to compare it with other benzoannulene derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Ethoxy-2-methyl-5H-benzoannulene | Similar ethoxy and methyl groups | Antitumor activity reported |
| 2-Methoxy-3-methyl-5H-benzoannulene | Different methoxy substitution | Antioxidant properties noted |
| 2-Ethoxy-3-ethyl-5H-benzoannulene | Ethyl group instead of methyl | Potential for similar activities |
This table illustrates how variations in substituents can influence the biological properties of benzoannulene derivatives.
Case Studies and Research Findings
- Antitumor Studies : Research on azuleno[6,5-b]indole derivatives has shown promising results in inhibiting tumor growth across various cancer types. These findings suggest that compounds structurally related to 2-Ethoxy-3-methyl-5H-benzo annulene may also exhibit similar antitumor effects .
- Antioxidant Mechanisms : Hydroxybenzoic acid derivatives are known for their ability to scavenge free radicals. The structural features of 2-Ethoxy-3-methyl-5H-benzo annulene may enhance its capacity to act as an antioxidant agent .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-Ethoxy-3-methyl-5H-benzo[7]annulene, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of benzoannulene derivatives often employs Friedel-Crafts alkylation or cyclization strategies. For example, tert-butyldiphenylsilyl (TBDPS) groups have been used to stabilize intermediates during annulene formation, as demonstrated in the synthesis of methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene derivatives . Key factors include:
- Temperature control : Reactions conducted at –20°C to 0°C minimize side reactions (e.g., over-alkylation).
- Solvent selection : Dichloromethane (CH₂Cl₂) with 0.1 M TBAPF₆ as a supporting electrolyte enhances electrophilic substitution efficiency .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) resolves regioisomeric byproducts. Purity can be validated via HPLC (>98% by weight), as seen in pharmaceutical intermediates .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?
- Methodological Answer : ¹H and ¹³C NMR are critical for confirming substitution patterns and annulene ring conformation. For instance:
- Aromatic protons : Signals between δ 7.12–7.35 ppm (J = 6.9–7.2 Hz) indicate coupling between adjacent protons in the benzo[7]annulene core .
- Ethoxy group : A triplet near δ 1.4 ppm (CH₂CH₃) and a quartet at δ 4.0 ppm (OCH₂) confirm ethoxy substitution.
- Methyl group : A singlet at δ 2.1–2.3 ppm (3H integration) distinguishes the methyl substituent from aromatic protons.
Advanced Research Questions
Q. What experimental approaches can address contradictions in reported reactivity data for benzo[7]annulene derivatives under oxidative conditions?
- Methodological Answer : Discrepancies in oxidation outcomes (e.g., ring-opening vs. epoxidation) may arise from:
- Substituent electronic effects : Electron-donating groups (e.g., ethoxy) stabilize the annulene ring, while electron-withdrawing groups (e.g., carbonyls) increase susceptibility to oxidation.
- Reagent selectivity : Use cyclic voltammetry (CV) to measure redox potentials. For example, CV of annulenes in CH₂Cl₂/TBAPF₆ at 1.0 mM concentration reveals oxidation peaks between +0.8–1.2 V (vs. SCE), correlating with stability under air .
- In situ monitoring : Raman spectroscopy or mass spectrometry can track intermediate species during oxidation.
Q. How do steric and electronic effects of the ethoxy and methyl groups influence the photochemical switching of overcrowded alkenes in benzo[7]annulene systems?
- Methodological Answer : Overcrowded alkenes (e.g., 5-methylene-10,11-dihydro-5H-dibenzo[a,d][7]annulene) undergo reversible photoisomerization. Key considerations:
- Steric hindrance : Molecular mechanics simulations (e.g., DFT calculations) predict torsion angles >30° for ethoxy/methyl-substituted derivatives, reducing isomerization quantum yields .
- Electron density : UV-Vis spectroscopy (λmax ~350 nm) shows bathochromic shifts when electron-donating groups stabilize the excited state.
- Kinetic analysis : Laser flash photolysis (nanosecond resolution) quantifies isomerization rates under varying substituent configurations.
Q. What strategies are effective for analyzing surface adsorption behavior of this compound on indoor-relevant materials (e.g., silica or polymers)?
- Methodological Answer : Adsorption studies require:
- Controlled environments : Use quartz crystal microbalance (QCM) or atomic force microscopy (AFM) in humidity-controlled chambers (30–60% RH) to mimic indoor conditions .
- Competitive adsorption : Co-adsorbates (e.g., ozone or NO₂) are introduced to assess displacement effects.
- Spectroscopic validation : X-ray photoelectron spectroscopy (XPS) detects binding energy shifts (~285 eV for C–O bonds) to confirm surface interactions .
Data Contradiction Analysis
Q. How can researchers reconcile discrepancies in reported purity thresholds (e.g., 96.8% vs. 98.5%) for benzo[7]annulene intermediates used in pharmaceutical synthesis?
- Methodological Answer : Purity variations often stem from:
- Synthetic routes : Grignard reactions vs. Pd-catalyzed cross-couplings may introduce different byproducts (e.g., residual Pd or halides).
- Analytical methods : Compare HPLC (UV detection) with LC-MS for trace impurity identification. For example, desethylamiodarone hydrochloride (a common impurity) is detectable at 0.1% via LC-MS .
- Regulatory standards : Pharmacopeial guidelines (e.g., EP/JP) specify distinct acceptance criteria for impurities based on toxicity profiles .
Experimental Design Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Safety measures include:
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., toluene-d8 or CH₂Cl₂) .
- Storage : Store annulenes below –20°C under inert gas (N₂/Ar) to prevent oxidation, as recommended for methoxy-substituted analogs .
- Waste disposal : Halogenated byproducts (e.g., from brominated intermediates) require segregation for specialized treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
